molecular formula C5H4FIN2 B1442118 3-Fluoro-5-iodopyridin-2-amine CAS No. 1321612-85-4

3-Fluoro-5-iodopyridin-2-amine

Cat. No. B1442118
M. Wt: 238 g/mol
InChI Key: XPNGNBJTVDMHEA-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodopyridin-2-amine is a chemical compound with the CAS Number: 1321612-85-4 . It has a molecular weight of 238 and its IUPAC name is 3-fluoro-5-iodopyridin-2-amine . It appears as a yellow to brown solid .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-5-iodopyridin-2-amine, often involves the use of nucleophilic fluoride sources like KF and Bu4NF in DMF or DMSO at higher temperatures . The Baltz-Schiemann reaction has been applied for the synthesis of related compounds .


Molecular Structure Analysis

The InChI code for 3-Fluoro-5-iodopyridin-2-amine is 1S/C5H4FIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H, (H2,8,9) and the InChI key is XPNGNBJTVDMHEA-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule for further analysis .


Physical And Chemical Properties Analysis

3-Fluoro-5-iodopyridin-2-amine is a yellow to brown solid . It has a molecular weight of 238 . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a consensus Log Po/w of 1.65, indicating its lipophilicity . Its water solubility is calculated to be 0.603 mg/ml .

Scientific Research Applications

  • “3-Fluoro-5-iodopyridin-2-amine” is a chemical compound with the CAS Number: 1321612-85-4 .
  • It’s used in various fields such as Pharmaceuticals, Agrochemicals, Organic Synthesis, Refrigerants, Chemical Intermediates, Blood Substitutes, Materials, Electronic Devices, Water Repellents, Dyes, and Oil Fields .
  • This compound is a yellow to brown solid and it’s typically stored in a refrigerator .
  • Physical methods such as vortex, ultrasound or hot water bath can be used to aid dissolving .
  • It’s important to handle this compound with care as it has certain hazard statements like H315, H319, H335 .
  • This compound is a yellow to brown solid and it’s typically stored in a refrigerator .
  • Physical methods such as vortex, ultrasound or hot water bath can be used to aid dissolving .
  • It’s important to handle this compound with care as it has certain hazard statements like H315, H319, H335 .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes: rinse cautiously with water for several minutes .

Future Directions

Fluorinated pyridines, including 3-Fluoro-5-iodopyridin-2-amine, have potential applications in various fields due to their unique properties . They are particularly interesting in the development of new pharmaceuticals and agrochemicals . Additionally, methods for the synthesis of F18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also being explored .

properties

IUPAC Name

3-fluoro-5-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNGNBJTVDMHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-iodopyridin-2-amine

Synthesis routes and methods

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 200 mg (1.78 mmol) 3-fluoro-pyridin-2-ylamine and 401 mg (1.78 mmol) NIS. Yield after precipitation from the reaction mixture: 380 mg (90%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
401 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-iodopyridin-2-amine
Reactant of Route 2
3-Fluoro-5-iodopyridin-2-amine
Reactant of Route 3
3-Fluoro-5-iodopyridin-2-amine
Reactant of Route 4
3-Fluoro-5-iodopyridin-2-amine
Reactant of Route 5
3-Fluoro-5-iodopyridin-2-amine
Reactant of Route 6
3-Fluoro-5-iodopyridin-2-amine

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